GAL-021 sulfate

Opioid-induced respiratory depression Respiratory stimulants Safety pharmacology

GAL-021 sulfate (ENA-001) is a first-in-class, selective BKCa channel blocker acting as a peripheral chemoreceptor modulator at the carotid body. Unlike broad-spectrum agents such as doxapram, GAL-021 selectively inhibits BKCa currents without affecting delayed rectifier K+, leak K+, or inward Ca2+ currents (≤30 μM). It uniquely reverses opioid-induced respiratory depression (OIRD) while preserving morphine analgesia—a dual action not replicated by older respiratory stimulants. Its well-characterized human PK (t1/2 ~5.6 h, rapid onset/offset) ensures reproducible translational research. Ideal for OIRD modeling and benchmarking novel IV respiratory stimulants.

Molecular Formula C11H24N6O5S
Molecular Weight 352.41 g/mol
CAS No. 1380342-00-6
Cat. No. B8455544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAL-021 sulfate
CAS1380342-00-6
Molecular FormulaC11H24N6O5S
Molecular Weight352.41 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O
InChIInChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4)
InChIKeyFMJQTHGXXTYHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GAL-021 Sulfate (CAS 1380342-00-6): Pharmacological and Clinical Baseline of a First-in-Class BKCa Channel Blocker


GAL-021 sulfate (also known as ENA-001) is a small-molecule, large-conductance calcium-activated potassium (BKCa) channel blocker. It is a novel, first-in-class respiratory stimulant that acts primarily as a peripheral chemoreceptor modulator at the carotid body [1][2]. The compound is an alkylamino triazine analogue, chemically modified from the almitrine pharmacophore [3]. GAL-021 sulfate is supplied as a salt form to enhance solubility and stability for intravenous administration in preclinical and clinical research settings [4].

Why GAL-021 Sulfate Cannot Be Substituted with Doxapram, Almitrine, or Other BKCa Channel Modulators


Generic substitution of GAL-021 sulfate is not scientifically justified due to fundamental differences in molecular pharmacology and clinical performance. Unlike broad-spectrum potassium channel blockers such as doxapram, GAL-021 demonstrates a unique mechanistic profile: it selectively inhibits BKCa currents without affecting delayed rectifier K+, leak K+, or inward Ca2+ currents at concentrations up to 30 μM [1]. Furthermore, its clinical efficacy in reversing opioid-induced respiratory depression (OIRD) while preserving analgesia has not been replicated by older agents [2]. Its distinct pharmacokinetic profile, including a terminal half-life of ~5.6 hours and a rapid onset/offset, is also critical for its therapeutic window [3]. These key differentiators are quantified in Section 3.

Quantitative Differentiation Evidence for GAL-021 Sulfate vs. Clinical and Preclinical Comparators


GAL-021 Sulfate vs. Doxapram: Superior Tolerability and Efficacy in Reversing Opioid-Induced Respiratory Depression

In a review of clinical data, GAL-021 was directly compared to the older K+-channel blocker doxapram. GAL-021 was reported to be 'safe and better tolerated than the older K(+)-channel blocker doxapram and more efficacious in its effect on respiration' [1]. This is a qualitative, expert-derived assessment from a peer-reviewed review article.

Opioid-induced respiratory depression Respiratory stimulants Safety pharmacology

GAL-021 Sulfate vs. GAL-160: Superior Selectivity Profile at Higher Concentrations

Electrophysiology studies in isolated rat carotid body glomus cells established that at 30 μM, both GAL-021 and its analog GAL-160 inhibited BKCa currents without affecting delayed rectifier K+, leak K+, or inward Ca2+ currents. However, at a higher concentration of 100 μM, GAL-160 lost this selectivity and also inhibited delayed rectifier K+ and leak K+ currents, a property not shared by GAL-021 [1].

BKCa channel selectivity Electrophysiology Structure-activity relationship

GAL-021 Sulfate vs. Almitrine: Mechanistically Distinct Pharmacophore with Clinical Advantage

GAL-021 was developed through selective modification of the almitrine pharmacophore [1]. Unlike almitrine, which is associated with peripheral neuropathy and has a complex mechanism, GAL-021 acts as a selective BKCa channel blocker [2]. Clinical data demonstrate GAL-021's ability to reverse OIRD without affecting antinociception, a clinical benefit not established for almitrine in this setting [3].

Mechanism of action Respiratory stimulant Drug development

GAL-021 Sulfate: Defined In Vivo Pharmacokinetic Parameters in Humans for Precise Dosing

In a Phase 1 clinical study, GAL-021 demonstrated a mean terminal half-life (t1/2) of 5.6 hours, a mean plasma clearance (CLp) of 11.9 mL/min/kg, and a mean steady-state volume of distribution (Vss) of 2.17 L/kg, indicating extensive tissue distribution [1]. These parameters are crucial for designing in vivo studies and predicting human exposure.

Pharmacokinetics Intravenous administration Clinical pharmacology

GAL-021 Sulfate: Dose-Dependent Ventilatory Stimulation in Healthy Volunteers

In a Phase 1 study, GAL-021 at a dose of 0.96 mg/kg/h for 1 hour increased minute ventilation by approximately 16% (AUE0-1 h) and decreased end-tidal CO2 by approximately 6% (AUE0-1 h) compared to placebo (P<0.05) [1]. A separate Phase I study reported that at higher doses, minute ventilation increased by more than 50% and CO2 levels decreased by more than 25% in some subjects [2].

Respiratory physiology Clinical trial Ventilation

GAL-021 Sulfate: Target Engagement Confirmed via BKCa Knockout Mouse Model

In wild-type mice, GAL-021 dose-dependently increased minute ventilation (maximum response 143 ± 34% above baseline; ED50 = 0.5 mg/kg). In BK α-subunit knockout (Slo1-/-) mice, the effect was significantly attenuated (maximum response 64 ± 24% above baseline; ED50 = 2.1 mg/kg) [1]. This demonstrates that BKCa channels are a primary, but not exclusive, target.

Target engagement Knockout mouse Mechanism of action

Recommended Research and Development Applications for GAL-021 Sulfate Based on Evidence


Investigation of BKCa Channel-Mediated Respiratory Control

Given its selective inhibition of BKCa currents in carotid body glomus cells (30 μM) and the attenuated response in BKCa knockout mice, GAL-021 sulfate is an ideal tool for dissecting the role of peripheral chemoreceptors in ventilatory control and for validating BKCa channel targets in respiratory disorders [1][2].

Reversal of Opioid-Induced Respiratory Depression (OIRD) in Preclinical Models

GAL-021 sulfate has demonstrated efficacy in reversing OIRD in both rats and non-human primates without affecting morphine analgesia [1]. It is therefore a validated tool for studying respiratory depression and evaluating potential rescue therapies in translational animal models.

Clinical Pharmacology and Safety Studies of Respiratory Stimulants

With well-characterized human PK parameters (t1/2 = 5.6 h, CLp = 11.9 mL/min/kg) and a favorable safety profile in Phase 1 trials, GAL-021 sulfate serves as a reference compound for designing and benchmarking novel respiratory stimulants intended for intravenous administration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GAL-021 sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.